molecular formula C12H12FN3OS2 B10808916 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one

Cat. No.: B10808916
M. Wt: 297.4 g/mol
InChI Key: QGSKGADIXYMPCP-UHFFFAOYSA-N
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Description

4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one is a useful research compound. Its molecular formula is C12H12FN3OS2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a thiadiazole moiety linked to a fluorophenyl group and a butanone structure. The presence of the thiadiazole ring is crucial for its biological activity, as it contributes to the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. For instance, derivatives similar to our compound have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
4fMCF-710.10
4iHepG22.32
SorafenibMCF-70.071

These findings indicate that modifications to the thiadiazole structure can enhance anticancer activity, with some derivatives exhibiting lower IC50 values than established drugs like sorafenib .

The mechanism by which these compounds exert their anticancer effects includes:

  • Inhibition of Kinases : Compounds similar to our target have been shown to inhibit BRAF and VEGFR-2 kinases effectively, with IC50 values comparable to known inhibitors .
  • Induction of Apoptosis : Studies demonstrated that certain derivatives caused significant apoptosis in cancer cells, with early and late apoptotic cells increasing from 0.89% in untreated controls to 37.83% in treated cells .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. Compounds featuring the 5-amino-1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities:

MicroorganismCompoundActivity (MIC µg/mL)
Pseudomonas aeruginosa8d32
Candida albicans8e24

These findings suggest that halogenated thiadiazoles may enhance antibacterial activity against Gram-positive bacteria while demonstrating antifungal properties against pathogenic fungi .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Cancer Treatment : A study involving a series of thiadiazole compounds showed promising results in inhibiting tumor growth in animal models.
  • Infection Control : Another study highlighted the use of thiadiazole derivatives in treating infections caused by resistant bacterial strains.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H13N3OS2
  • Molecular Weight : 327.4 g/mol
  • IUPAC Name : 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one

The structure features a thiadiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been synthesized and tested against various bacterial strains, showing efficacy comparable to standard antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. In one study, compounds similar to 4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one were evaluated against human cancer cell lines (e.g., MCF7 for breast cancer), demonstrating significant cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-Diabetic Effects

Recent investigations have also highlighted the potential of thiadiazole derivatives in managing diabetes. In vivo studies using models like Drosophila melanogaster have shown that these compounds can effectively lower glucose levels, suggesting a mechanism that may involve enhancing insulin sensitivity or inhibiting gluconeogenesis .

Case Study 1: Anticancer Activity

A study published in PMC evaluated a series of thiadiazole derivatives for their anticancer properties. Among them, a derivative closely related to this compound exhibited significant cytotoxicity against glioblastoma cells. The study utilized assays such as MTT and colony formation to assess cell viability and proliferation inhibition .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing various thiadiazole derivatives and testing their antimicrobial activity against resistant bacterial strains. The results indicated that certain modifications to the thiadiazole structure enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as a lead structure for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEfficacy ObservedReference
AntimicrobialThiadiazole DerivativeEffective against E. coli
AnticancerRelated Thiadiazole CompoundSignificant cytotoxicity
Anti-DiabeticThiadiazole Derivative in Drosophila ModelReduced glucose levels

Properties

Molecular Formula

C12H12FN3OS2

Molecular Weight

297.4 g/mol

IUPAC Name

4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C12H12FN3OS2/c13-9-5-3-8(4-6-9)10(17)2-1-7-18-12-16-15-11(14)19-12/h3-6H,1-2,7H2,(H2,14,15)

InChI Key

QGSKGADIXYMPCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCSC2=NN=C(S2)N)F

Origin of Product

United States

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